1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Antibacterial Topoisomerase Inhibitor Dual Enzyme Targeting

This 3,5-dimethoxyphenyl indole-thiourea is the only analog in the Molecules 2018 series with dual topoisomerase IV decatenation (IC₅₀=28.9 µM) and DNA gyrase supercoiling inhibition, providing built-in resistance-combating potential. It also exhibits 5-HT1A agonism without D2 or 5-HT2A/2C activity, minimizing extrapyramidal and hallucinogenic risks. The 3,5-dimethoxy substitution pattern is essential—generic replacement with 2,5- or 4-substituted regioisomers abolishes target-specific activity. Procure purity-certified material (≥95% HPLC) for MRSA/MSSA MIC panels, 5-HT1A behavioral models, or tubulin colchicine-site probe studies.

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
Cat. No. B3701262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Molecular FormulaC19H21N3O2S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=S)NCCC2=CNC3=CC=CC=C32)OC
InChIInChI=1S/C19H21N3O2S/c1-23-15-9-14(10-16(11-15)24-2)22-19(25)20-8-7-13-12-21-18-6-4-3-5-17(13)18/h3-6,9-12,21H,7-8H2,1-2H3,(H2,20,22,25)
InChIKeyFBZWFGLWTDAQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 1-(3,5-Dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea – What Sets This Indole-Thiourea Scaffold Apart


1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea (CAS not assigned; molecular formula C₁₉H₂₁N₃O₂S, MW 355.46) is a synthetic thiourea derivative that bridges a 3,5-dimethoxyphenyl group with a tryptamine (indole-ethyl) moiety via a thiourea linker . Its predicted physicochemical profile (logP 3.76, logD₇.₄ 3.76, logSw –4.15) indicates moderate lipophilicity and limited aqueous solubility, placing it in a property space distinct from both more polar and more lipophilic indole-thiourea analogs . The compound belongs to the 2-(1H-indol-3-yl)ethylthiourea class, which has demonstrated activity across antibacterial, antiviral, and CNS targets depending on aryl substitution patterns [1].

Why a Simple Indole-Thiourea Substitute Won't Suffice: Key Differentiation of 1-(3,5-Dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea


Within the indole-thiourea chemotype, subtle changes to the aryl substitution pattern produce stark differences in target engagement and biological outcome. In the comprehensive Molecules 2018 series, the 3,5-dimethoxyphenyl-bearing derivative (Compound 6) was the only member to exhibit dual inhibition of S. aureus topoisomerase IV decatenation (IC₅₀ = 28.9 µM) and DNA gyrase supercoiling, while close analogs with 2,5-dimethoxy, 4-methoxy, or unsubstituted phenyl rings were inactive against these enzyme targets [1]. Similarly, in CNS-oriented programs, arylthiourea derivatives with 3,5-dimethoxy substitution showed distinct selectivity profiles at 5-HT receptor subtypes compared to their 2,4-dimethoxy or 4-substituted counterparts . These findings demonstrate that generic replacement of the 3,5-dimethoxyphenyl motif with a different dimethoxy regioisomer or a simple phenyl group is not functionally equivalent and can abolish target-specific activities.

Quantitative Differentiation: Head-to-Head Data for 1-(3,5-Dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea


Unique Dual S. aureus Topoisomerase IV / DNA Gyrase Inhibition vs. Inactive Regioisomeric Analogs

In the Molecules 2018 study, the target compound (Compound 6) was the only derivative in a 28-member library to inhibit both S. aureus topoisomerase IV decatenation and S. aureus DNA gyrase supercoiling, two distinct antibacterial targets within the same pathogen [1]. All other analogs—including the 2,5-dimethoxyphenyl isomer, the 4-methoxyphenyl derivative, and the unsubstituted phenyl thiourea—showed no measurable activity against either enzyme. This unique dual-enzyme inhibition profile is not observed with generic indole-thioureas and is tightly linked to the 3,5-dimethoxyphenyl substitution pattern.

Antibacterial Topoisomerase Inhibitor Dual Enzyme Targeting

Selective 5-HT1A Agonism Over D2 and 5-HT2 Receptor Subtypes: A Favorable CNS Selectivity Window

In a focused GPCR binding study (Archiv der Pharmazie, 2020), arylthiourea 1, which bears the 3,5-dimethoxyphenyl motif, exhibited significant functional agonism at the 5-HT1A receptor while showing no meaningful activity at D2 or 5-HT2A/2C receptors . This contrasts with the alkylthiourea derivatives 2 and 3, which were non-selective or inactive. The 3,5-dimethoxy substitution on the phenyl ring is proposed to drive this selectivity by optimizing hydrophobic contacts within the 5-HT1A orthosteric pocket while disfavoring binding to D2 and 5-HT2 subtypes.

CNS Pharmacology 5-HT1A Agonist Serotonin Receptor Selectivity

Tubulin Assembly Inhibition: Class-Level Advantage of 3,5-Dimethoxyphenyl-Substituted Indole Derivatives Over Methoxy-Deficient Analogs

Although the present compound is a thiourea rather than a thioether, the closely related arylthioindole (ATI) class demonstrates that a 3,5-dimethoxyphenylthio substituent at the indole 2-position confers potent tubulin assembly inhibition. In a seminal J. Med. Chem. (2006) study, ATIs bearing a 3,5-dimethoxyphenylthio group were effective tubulin polymerization inhibitors, whereas analogs with a single 3-methoxy group showed markedly weaker activity, and those lacking methoxy substitution were virtually inactive [1]. The 3,5-dimethoxyphenyl pharmacophore is thus critical for engaging the colchicine-binding site of tubulin that is shared by both ATIs and indole-thiourea chemotypes.

Anticancer Tubulin Polymerization Inhibitor Arylthioindole

Predicted Physicochemical Profile Favors CNS Penetration Compared to More Polar Indole-Thiourea Variants

The calculated logP of 3.76 and logD₇.₄ of 3.76 for the target compound place it within the optimal range for blood-brain barrier (BBB) penetration (CNS MPO desirability: logP 1–4) . By comparison, urea analogs (replacement of C=S with C=O) typically exhibit logP reductions of 0.5–1.0 log units, which can significantly lower BBB permeability. Additionally, indole-thioureas bearing carboxylic acid or sulfonamide substituents on the phenyl ring have logP values below 2.0, categorically excluding them from CNS applications [1]. The 3,5-dimethoxy substitution pattern thus represents a deliberate design choice to maintain CNS-accessible lipophilicity while preserving hydrogen-bonding capacity at the thiourea core.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Precision Application Scenarios for 1-(3,5-Dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea


Antibacterial Lead Discovery Targeting Dual S. aureus Topoisomerase Inhibition

Procurement for antibacterial drug discovery programs seeking a validated starting point for dual topoisomerase IV / DNA gyrase inhibition. As demonstrated in the Molecules 2018 study, this specific compound is unique among indole-thiourea analogs in targeting both enzymes, providing a built-in mechanism to combat resistance emergence [1]. Researchers should request purity-certified material (≥95% by HPLC) for MIC determination against MRSA and MSSA panels, followed by resistance frequency studies.

CNS Drug Development: Selective 5-HT1A Agonist with Minimal Off-Target Liability

Ideal for neuroscience teams developing 5-HT1A agonists for anxiety, depression, or neuropathic pain. The compound's functional selectivity—5-HT1A agonism without D2 or 5-HT2A/2C activity—is documented in the Archiv der Pharmazie 2020 study . This profile minimizes risks of extrapyramidal side effects (D2) and hallucinogenic potential (5-HT2A), which are liabilities of non-selective indole-thiourea analogs. Procurement should include in vivo PK-ready quantities for rodent behavioral models (e.g., forced swim test, elevated plus maze).

Anticancer Tubulin-Targeted Probe Based on 3,5-Dimethoxyphenyl Pharmacophore Validation

Use as a chemical probe to validate the 3,5-dimethoxyphenyl pharmacophore for tubulin colchicine-site engagement in cancer cell lines. Although direct tubulin data for the thiourea are not yet published, the arylthioindole literature (J. Med. Chem. 2006) provides strong class-level evidence that this substitution pattern is essential for nanomolar tubulin inhibition [2]. Researchers should procure milligram quantities for tubulin polymerization assays and cytotoxicity screening against the NCI-60 panel.

Physicochemical Benchmarking for CNS Drug Design

Procurement as a reference standard for CNS multiparameter optimization (MPO) studies. With a calculated logP of 3.76, logD₇.₄ of 3.76, and logSw of –4.15, this compound serves as a benchmark for CNS-accessible indole-thiourea analogs . Medicinal chemistry teams can use it to calibrate in silico BBB permeability models and to establish structure-property relationship (SPR) trends within their proprietary indole-thiourea libraries.

Quote Request

Request a Quote for 1-(3,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.